cis-1,3-Indandiol

描述

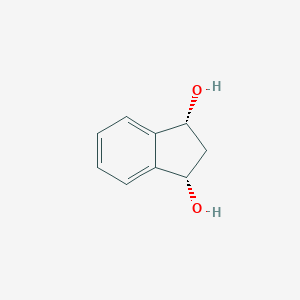

cis-1,3-Indandiol: is a chiral diol derived from indene, characterized by the presence of two hydroxyl groups on the first and third carbon atoms of the indane ring

准备方法

Synthetic Routes and Reaction Conditions:

Microbial Synthesis: One of the primary methods for preparing cis-1,3-Indandiol involves the bioconversion of indene using microbial strains such as Pseudomonas putida and Rhodococcus species. .

Chemical Synthesis: Another method involves the chemical oxidation of indene using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. These processes involve the use of genetically engineered microbial strains that have been optimized for higher yields and enantiomeric purity .

化学反应分析

Knoevenagel Condensation

1,3-Indandione undergoes nucleophilic addition-elimination with active methylene compounds (e.g., malononitrile) to form dicyanomethylene derivatives.

Example Reaction: Conditions: Room temperature or reflux in ethanol with sodium acetate or piperidine .

Oxidation Reactions

1,3-Indandione oxidizes to ninhydrin (1,2,3-indantrione), a TLC visualizing agent:Notable Oxidants:

Formation of Bis-Thiazoles and Bis-Thiazolidinones

Reaction with hydrazinecarboxamide followed by N-aryl-2-oxopropanehydrazonoyl chlorides yields bis-heterocycles:Applications: Antibacterial and antitumor agents .

Cycloaddition and Multicomponent Reactions

1,3-Indandione participates in green multicomponent reactions (MCRs) in water:

Example: Mechanism: Knoevenagel adduct formation followed by nucleophilic attack and cyclization .

Palladium-Catalyzed Carbonylative Annulation

Aromatic ketones react via Pd catalysis to form 2-substituted indene-1,3-diones:Substituent Tolerance: Electron-withdrawing/donating groups .

Thiadiazole and Imidazole Derivatives

1,3-Indandione reacts with thiosemicarbazide to form spiro[indene-thiadiazoles], which exhibit antimicrobial activity .

Pyrimidine and Triazine Derivatives

Condensation with urea/thiourea yields fused pyrimidine or triazine systems via intramolecular cyclization .

Enol-Keto Tautomerism

1,3-Indandione exists in equilibrium with its enol form (2-hydroxyinden-1-one), stabilized by hydrogen bonding.

Enol Content: ~2% in aqueous solution .

Reduction to Indandiols

While explicit data for cis-1,3-indandiol is absent, 1,3-indandione can theoretically be reduced to diols.

Hypothetical Pathway: Challenges: Steric and electronic factors may favor trans-diol formation .

Table 1: Oxidation Reactions of 1,3-Indandione

| Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|

| NBS in DMSO | Ninhydrin | 94 | |

| SeO₂/H₂O₂ | Ninhydrin | 48 | |

| NaOCl (failed) | Phthalic acid | – |

Table 2: Multicomponent Reaction Yields

| Components | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Indandione + Malononitrile + Ethylenediamine | Bis-imidazolidinone | 98 | |

| 1,3-Indandione + Thiourea | Dihydroxy-imidazolone | 90 |

科学研究应用

Chemistry

Cis-1,3-Indandiol is primarily used as a chiral building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceuticals : It serves as a precursor in the synthesis of significant drugs such as HIV protease inhibitors (e.g., Indinavir) used in HIV/AIDS treatment.

- Fine Chemicals : Acts as an intermediate in the production of various industrial chemicals.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | HIV protease inhibitors (Indinavir) |

| Organic Synthesis | Chiral building block for drug development |

| Fine Chemicals | Intermediate for industrial products |

Biology

In biological research, this compound is studied for its potential roles in:

- Enzyme-Catalyzed Reactions : Investigated for its interactions with enzymes involved in metabolic pathways.

- Metabolic Pathways : Its role in biochemical processes is being explored to understand its broader biological implications.

Medicine

This compound's medicinal applications are notable:

- Drug Development : Beyond HIV protease inhibitors, it is being researched for other therapeutic compounds targeting various diseases.

- Anticancer Research : Studies indicate potential applications in developing anticancer agents due to its structural properties that may inhibit cancer cell growth.

Case Study 1: Synthesis and Application in Drug Development

A study detailed the synthesis of this compound derivatives that demonstrated significant activity against HIV protease. The research highlighted how modifications to the diol structure could enhance efficacy and selectivity towards the target enzyme.

Research involving this compound showed its ability to modulate enzyme activity related to metabolic pathways. This study utilized various assays to evaluate the compound's effect on enzyme kinetics and substrate specificity.

作用机制

The mechanism by which cis-1,3-Indandiol exerts its effects involves its interaction with specific enzymes and molecular targets. In microbial bioconversion processes, the compound is formed through the action of dioxygenase enzymes that introduce oxygen atoms into the indene substrate, resulting in the formation of the diol. The molecular pathways involved include the activation of oxygen and the subsequent hydroxylation of the indene ring.

相似化合物的比较

cis-1,2-Indandiol: Another diol derived from indene, differing in the position of the hydroxyl groups.

trans-1,3-Indandiol: The trans isomer of cis-1,3-Indandiol, with hydroxyl groups on opposite sides of the indane ring.

Indanone: A ketone derivative of indane, lacking the hydroxyl groups present in this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers and other related compounds.

生物活性

Cis-1,3-Indandiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the indandione family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological targets. The compound can exist in different tautomeric forms, which can influence its biological activity.

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, derivatives of 1,3-indandione have been reported to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.

- Case Study : A study demonstrated that certain 1,3-indandione derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A-549 and H-460) with IC50 values comparable to established chemotherapeutics like erlotinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Indanone Derivative | A-549 | 12.5 |

| 1-Indanone Derivative | H-460 | 15.0 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Mechanism : The compound may modulate inflammatory pathways by acting as an inhibitor of NF-kB signaling, leading to reduced expression of inflammatory mediators .

3. Antimicrobial Activity

This compound exhibits antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Research Findings : A study reported that derivatives of indandione showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

4. Antioxidant Properties

The antioxidant potential of this compound has been explored in several studies. It is believed to scavenge free radicals and reduce oxidative stress in cells.

- Experimental Data : In vitro assays demonstrated that this compound could significantly reduce oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the indandione scaffold can enhance potency or selectivity.

Key Modifications :

- Substituents at the 2-position have been shown to significantly affect anticancer activity.

- The introduction of electron-withdrawing groups can enhance the reactivity towards biological targets.

属性

IUPAC Name |

(1S,3R)-2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cis-1,3-Indandiol produced using biological methods?

A1: Research shows that this compound can be produced through the stereospecific oxidation of (R)-1-indanol by naphthalene dioxygenase (NDO) derived from the bacterium Pseudomonas sp. strain NCIB 9816-4. [] This enzymatic reaction yields this compound as the major product (71% yield) alongside other compounds like (R)-3-hydroxy-1-indanone (18.2%) and cis-1,2,3-indantriol (10.8%). []

A2: Polymers are being explored for their use in solid-liquid two-phase partitioning bioreactors. These bioreactors aim to enhance biotransformation processes by selectively absorbing and removing target compounds from the aqueous phase, improving efficiency. [] While this compound is not directly discussed in the context of bioreactors in the provided literature, its relatively hydrophilic nature, as opposed to compounds like 2-phenylethanol, suggests that it might exhibit lower absorption by polymers in such systems. [] Further research is needed to explore the interaction of this compound with various polymers and its potential applications in bioreactor technology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。